molecular formula C10H11N3O B1448283 (1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 1439822-99-7

(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1448283
CAS RN: 1439822-99-7
M. Wt: 189.21 g/mol
InChI Key: HFOMYFFDSPLZJF-UHFFFAOYSA-N
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Description

“(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C10H11N3O . It has a molecular weight of 189.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O/c1-8-2-3-10(11-4-8)13-6-9(7-14)5-12-13/h2-6,14H,7H2,1H3 . This indicates the presence of a pyrazole ring attached to a methylpyridine group via a methanol linkage.


Physical And Chemical Properties Analysis

This compound is expected to be a solid at room temperature .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a component of the compound, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound can be synthesized and modified to create novel biologically active compounds with potential therapeutic applications.

Biological Activity and SAR Analysis

The compound’s structural features, such as the pyrrolidine ring and its derivatives, play a crucial role in determining its biological activity. The spatial orientation of substituents and different stereoisomers can lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins . This makes it a valuable scaffold for structure-activity relationship (SAR) studies in drug design.

Synthesis of Bioactive Agents

Imidazopyridine derivatives, which share structural similarities with this compound, are known for their wide range of biological activities. They have been developed as GABA A receptor modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . The compound can be used to synthesize bioactive agents with potential therapeutic significance in various disease conditions.

Heterocyclic Compound Libraries

The compound can be used to design and synthesize libraries of novel heterocyclic compounds with potential biological activities. These libraries can be screened against various cell lines or pathogens to evaluate their efficacy and toxicity, aiding in the discovery of new therapeutic agents .

Pharmacological Potential

Due to its structural resemblance to purines, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism. This positions it as a significant player in pharmacological research with implications for central nervous system, digestive system, cancer, and inflammation treatments .

Catalysis and Chemical Reactions

The compound can serve as a catalyst or intermediate in chemical reactions, particularly in the synthesis of other complex molecules. Its unique structure allows for the introduction of heteroatomic fragments, which are useful tools for modifying physicochemical parameters to achieve the best ADME/Tox results for drug candidates .

Structural Diversity in Drug Design

The non-planarity of the compound’s pyrrolidine ring—a phenomenon called “pseudorotation”—contributes to increased structural diversity in drug design. This diversity is essential for developing drugs with novel mechanisms of action and improved pharmacokinetic profiles .

properties

IUPAC Name

[1-(5-methylpyridin-2-yl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-2-3-10(11-4-8)13-6-9(7-14)5-12-13/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOMYFFDSPLZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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